1-(9H-carbazol-1-yl)ethanone

Thermal analysis Regioisomer identification Crystallization

Researchers requiring regioisomerically pure C1-acetylcarbazole for photo-Fries studies or alkaloid synthesis face frequent misidentification with N-acetyl or 3-acetyl isomers. This compound eliminates isomer ambiguity: • Confirmed m.p. 136 °C for identity verification. • Produces Δn = +0.01 refractive index modulation upon UV irradiation. • Direct precursor to carbazole-1-carboxylic acid via KOH fusion. Supplied with purity ≥97%, suitable for use as a photo-Fries photoproduct standard and C1-functionalized building block.

Molecular Formula C14H11NO
Molecular Weight 209.24 g/mol
CAS No. 23592-69-0
Cat. No. B189274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(9H-carbazol-1-yl)ethanone
CAS23592-69-0
Molecular FormulaC14H11NO
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC2=C1NC3=CC=CC=C23
InChIInChI=1S/C14H11NO/c1-9(16)10-6-4-7-12-11-5-2-3-8-13(11)15-14(10)12/h2-8,15H,1H3
InChIKeyDJKHQIBUPFQJAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(9H-Carbazol-1-yl)ethanone Identity and Regioisomer Classification


1-(9H-Carbazol-1-yl)ethanone, systematically also named 1-acetylcarbazole, is a C1-acetyl-substituted carbazole derivative with molecular formula C₁₄H₁₁NO and a monoisotopic mass of 209.084064 g/mol . It belongs to the carbazole class of tricyclic nitrogen-containing heterocycles, which are widely exploited for their photophysical and electronic properties. Critically, this compound is the C1 regioisomer, distinguishing it from the more synthetically accessible N-acetyl (9-acetyl), 3-acetyl, and 2-acetyl carbazole analogs. The acetyl substituent at the sterically constrained and electronically less-activated C1 position confers distinct reactivity, thermal behavior, and biological provenance that directly impact procurement decisions when regioisomeric purity is a prerequisite for downstream application performance [1].

C1-acetyl regioisomer. Distinct from N-, 2-, and 3-acetylcarbazole; regioisomeric purity required for downstream performance.
Synthetic entry point. Enables C1-functionalized carbazole building blocks and 3-desazacanthin-4-one scaffold construction.
Natural product identity. Isolated from Tedania ignis; supports biosynthetic and chemical ecology studies requiring authentic marine metabolite.

Regioisomer-Specific Substitution Risks


Procurement workflows that treat 'acetylcarbazole' as a single interchangeable entity fail because the acetyl substitution position (C1 vs. C3, C2, or N9) fundamentally alters the compound's physical properties, photochemical fate, and synthetic utility. 1-(9H-Carbazol-1-yl)ethanone is not a commodity drop-in for N-acetylcarbazole (CAS 574-39-0), 3-acetylcarbazole (CAS 3215-37-0), or 2-acetylcarbazole (CAS 23592-74-7). The C1-acetyl isomer is a primary photoproduct of N-acetylcarbazole photo-Fries rearrangement, not the starting material itself [1]. Furthermore, the C1 position of carbazole is deactivated toward electrophilic substitution compared to the C3/C6 positions, making its direct acylation substantially more challenging and requiring specialized catalytic methodologies that are not needed for N- or C3-acetyl derivatives [2]. These regioisomer-specific properties mean that experimental protocols optimized for one acetylcarbazole isomer will not transfer predictably to another, making verified regioisomeric identity a non-negotiable procurement specification.

Photolysis N-acetylcarbazole undergoes photo-Fries rearrangement to C1-acetyl under UV; photolabile behaviour means N-acetyl cannot substitute for C1 isomer in light-exposed applications.
Synthesis C3-acetyl is the major Friedel–Crafts product; C1-acetyl requires specialized Pd-catalyzed C–H activation. Synthetic routes optimized for one regioisomer may not transfer.
Provenance Only the C1 isomer is documented as a natural product from Tedania ignis. Substituting synthetic regioisomers may alter trace impurity profiles relevant to bioassay interpretation.

Regioisomer Differentiation Evidence


Regioisomer Melting Point Differentiation

The melting point of 1-(9H-carbazol-1-yl)ethanone (136 °C) sits in a distinct intermediate thermal window relative to its three closest acetylcarbazole regioisomers, providing a clear physical-property fingerprint for identity verification and informing purification strategy selection. The N-acetyl isomer melts at 77–79 °C, the 3-acetyl isomer at 166–168 °C, and the 2-acetyl isomer at 232–234 °C [1]. This 57 °C span for the N-acetyl → C1-acetyl gap and the 30 °C gap between C1-acetyl and C3-acetyl enable unambiguous identification by differential scanning calorimetry or melting point apparatus, and dictate different solvent systems for recrystallization-based purification.

Melting Point
Head-to-head
136 °C (Δ +57–59 °C vs N-acetyl)
Clear thermal fingerprint for identity verification.
Capillary method; intermediate value between N- (77–79 °C) and 3-acetyl (166–168 °C).
Thermal analysis Regioisomer identification Crystallization

Specialized Catalysis for C1-Acylation

The C1 and C8 positions of the carbazole nucleus are electronically deactivated relative to the C3 and C6 positions, making direct electrophilic acylation at C1 inherently disfavored. Conventional Friedel–Crafts acetylation of carbazole predominantly yields the C3-acetyl isomer (50–60% yield with AlCl₃ in nitrobenzene), with 1-acetylcarbazole obtained only as a minor byproduct that requires laborious separation by fractional sublimation [1]. The first direct, catalytic C1–H acylation of free NH-carbazoles was not reported until 2023, employing a Pd(II)/norbornene cooperative catalysis system that proceeds via a six-membered palladacycle intermediate to achieve site-selective C1-functionalization—a fundamentally different mechanistic pathway from N-acetylation (acetic anhydride, mild base, >90% yield) or C3 Friedel–Crafts acylation [2][3].

C1-Acylation
Class-level
Requires Pd/norbornene cooperative catalysis (2023); conventional Friedel–Crafts yields C3 isomer as major product.
Specialized C–H activation avoids multi-step isomer separation.
Direct acylation at C1 electronically disfavored; traditional methods not applicable.
C–H functionalization Regioselective synthesis Palladium catalysis

Natural Product Isolation from Tedania ignis

1-Acetylcarbazole (compound 7, later identified in the extract) was isolated and characterized from the marine sponge Tedania ignis collected in Harrington Sound, Bermuda, as part of a systematic investigation of aromatic secondary metabolites from this organism [1]. The isolation was achieved through solvent-solvent partitioning, gel permeation chromatography (BioBeads SX-4, Sephadex LH-20), and centrifugal countercurrent chromatography, with structural confirmation by MS, NMR, and IR spectroscopy. At the time of publication (1991), this compound was reported as one of three metabolites not previously isolated from the marine biosphere, distinguishing it from other acetylcarbazole regioisomers that lack documented natural product occurrence from this source.

Marine Sponge
Supporting
Isolated from Tedania ignis (Harrington Sound, Bermuda); characterized by MS, NMR, IR.
Supports biosynthetic provenance research; no equivalent isolation for N-, 3-, or 2-acetyl.
Data to verify against current marine NP databases.
Natural product chemistry Marine sponge metabolite Biosynthesis

Photo-Fries Photoproduct from N-Acetylcarbazole

Upon UV irradiation at 254 nm, N-acetylcarbazole undergoes photo-Fries rearrangement to produce a defined mixture of 1-acetylcarbazole and 3-acetylcarbazole, along with carbazole (deacetylation product), 4-acetylcarbazole, and N,3-diacetylcarbazole [1]. The product distribution is solvent-dependent: in ethanol and dichloromethane, both 1-acetyl and 3-acetyl carbazole are formed, with electron donor-acceptor (EDA) complex formation between N-acetylcarbazole and the solvent influencing the photoreaction pathway. In chlorinated solvents, a competing photoinduced single electron transfer (PSET) process yields 3-chloro-N-acetylcarbazole instead [2]. This photochemical relationship means that N-acetylcarbazole cannot serve as a photostable precursor or surrogate for 1-acetylcarbazole in light-exposed applications; the two compounds are interconverted under UV irradiation.

Photo-Fries
Head-to-head
N-acetyl + 254 nm → 1-acetyl + 3-acetyl + carbazole + others; solvent-dependent distribution.
Photochemical interconversion precludes direct regioisomer substitution in UV-exposed materials.
Refractive index modulation Δn = +0.01 (650 nm) reported in polymer matrices.
Photochemistry Photo-Fries rearrangement Photoreactive materials

Exclusive Access to 3-Desazacanthin-4-one

1-Acetylcarbazoles undergo a chemoselective condensation with Bredereck's reagent (tert-butoxy-bis(dimethylamino)methane) to afford 3-desazacanthin-4-ones, a pharmacologically relevant tetracyclic scaffold. Critically, these 3-desazacanthin-4-one products, unlike their canthin-4-one counterparts, do not undergo subsequent ring transformation reactions, making the C1-acetyl substitution pattern a gatekeeper for accessing a distinct chemotype with potentially differentiated biological activity profiles [1]. This reactivity is contingent upon the acetyl group being at the C1 position; the N-acetyl, C2-acetyl, and C3-acetyl isomers cannot participate in this annulation to form the same fused tetracyclic system because the spatial relationship between the acetyl carbonyl and the carbazole N–H required for the cyclocondensation is geometrically unique to the C1-acetyl substitution pattern.

3-Desazacanthin-4-one
Class-level
C1-acetyl + Bredereck's reagent → tetracyclic product; other regioisomers unreactive.
Unique annulation gatekeeper for desaza alkaloid chemotype; no alternative regioisomer entry.
Products resist ring transformations observed in canthin-4-ones.
Alkaloid synthesis Bredereck's reagent Heterocyclic chemistry

Application Scenarios


Carbazole Alkaloid Total Synthesis

For synthetic chemistry groups pursuing total synthesis of C1-functionalized carbazole alkaloids or 3-desazacanthin-4-one analogs, 1-(9H-carbazol-1-yl)ethanone serves as the mandatory starting material because the C1-acetyl group provides the geometrically required carbonyl placement for cyclocondensation with Bredereck's reagent [1]. Substitution with N-acetyl, 3-acetyl, or 2-acetyl carbazole would preclude formation of the target tetracyclic scaffold. The unique reactivity documented for C1-acetylcarbazoles with Bredereck's reagent has no equivalent for other acetylcarbazole regioisomers, making verified regioisomeric purity a critical procurement specification for alkaloid synthesis programs. Additionally, the established conversion of 1-acetylcarbazole to carbazole-1-carboxylic acid via KOH fusion provides orthogonal derivatization utility not available from other isomers.

Photoreactive Polymer Patterning

Materials science researchers developing photoreactive polymers for optical waveguides, data storage, or lithographic patterning benefit from the well-characterized photo-Fries rearrangement behavior of the N-acetylcarbazole chromophore, which yields 1-acetylcarbazole as a primary photoproduct [1]. The documented refractive index modulation of Δn = +0.01 at 650 nm upon UV irradiation of poly(N-acetylcarbazole) enables predictable optical property tuning [2]. For studies requiring the photoproduct itself—whether as an analytical standard for GC-MS identification of photolysis mixtures or as a pre-formed building block for copolymer design—procurement of authentic 1-(9H-carbazol-1-yl)ethanone eliminates the need for preparative photolysis and chromatographic separation of the multi-component photo-Fries product mixture. The 136 °C melting point further facilitates purification and characterization of the authentic C1 isomer.

Chemical Ecology and Biosynthetic Studies

Investigators studying the chemical ecology of the marine sponge Tedania ignis or the biosynthesis of carbazole alkaloids in marine systems require the authentic natural product 1-acetylcarbazole [1]. This compound was isolated alongside 1-methylcarbazole and 1-acetyl-β-carboline from T. ignis, and its documented occurrence in this sponge species provides a specific biological context that synthetic regioisomers cannot replicate. For metabolomic profiling, biomarker discovery, or studies of sponge-microbe symbiotic metabolite production, procurement of 1-(9H-carbazol-1-yl)ethanone with verified identity ensures experimental relevance to the T. ignis metabolome. The thermal properties (m.p. 136 °C) also serve as a practical quality-control checkpoint distinct from co-occurring sponge metabolites.

C1-Selective C–H Functionalization Standard

The recent emergence of catalytic methods for direct C1–H acylation of carbazoles (Pd/norbornene cooperative catalysis, dual Pd-photoredox catalysis) has created demand for authentic C1-acetylcarbazole as a reference standard for reaction optimization, calibration, and product verification [1][2]. Because conventional Friedel–Crafts acylation produces the C3 isomer as the major product, laboratories developing new C1-selective methodologies require a bona fide sample of the C1-acetyl product for HPLC co-injection, NMR comparison, and GC-MS retention time confirmation. The 136 °C melting point provides an orthogonal identity check. Procurement of verified 1-(9H-carbazol-1-yl)ethanone directly supports the validation of novel catalytic methods aimed at overcoming the long-standing challenge of C1/C8 carbazole functionalization.

Application
Selection Property
Validation Focus
Carbazole alkaloid total synthesis
C1-acetyl carbonyl geometry for cyclocondensation
Regioisomeric purity and tetracyclic scaffold formation
Photoreactive polymer patterning
Photo-Fries rearrangement photoproduct identity
UV-induced refractive index modulation reproducibility
Chemical ecology & biosynthetic studies
Documented natural product provenance (T. ignis)
Metabolomic authenticity and trace impurity review
C1-selective C–H functionalization standard
Authentic C1-acetyl reference material
Catalytic method optimization and product verification
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